molecular formula C10H8ClNO2 B1392305 6-Methoxy-1H-indole-2-carbonyl chloride CAS No. 1260764-44-0

6-Methoxy-1H-indole-2-carbonyl chloride

Cat. No. B1392305
CAS RN: 1260764-44-0
M. Wt: 209.63 g/mol
InChI Key: FLULOIZFBXUYEW-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-2-carbonyl chloride is an organic compound that belongs to the class of indolecarboxylic acids and derivatives . It is used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-1H-indole-2-carbonyl chloride is C9H9NO . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Catalysis and Organic Synthesis

6-Methoxy-1H-indole-2-carbonyl chloride and its derivatives are significantly utilized in organic synthesis, particularly in the preparation of bis(indolyl)methanes. These compounds are achieved through reactions of carbonyl compounds with 1H-indole, using catalysts like trityl chloride under solvent-free conditions. This method, being highly efficient and clean, proceeds rapidly at room temperature and aligns with green chemistry principles due to reduced reaction times, increased yields, and easier workup procedures (Khalafi-Nezhad et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 6-Methoxy-1H-indole-2-carbonyl chloride, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been identified as highly sensitive fluorescence derivatization reagents. These compounds are effective for detecting primary and secondary alcohols in high-performance liquid chromatography, showcasing their reactivity with various alcohols in specific solvents to produce distinct fluorescent esters (Yoshida et al., 1992).

Pharmaceutical Chemistry

Derivatives of 6-Methoxy-1H-indole-2-carbonyl chloride, such as 6-methoxytetrahydro-β-carbolines, have been synthesized via the Maillard reaction using 5-methoxytryptamine and various aldehydes. These compounds have been investigated for their potential antioxidant and cytotoxic properties. Some derivatives showed moderate antioxidant properties and less cytotoxicity compared to certain standard drugs, indicating their potential in pharmaceutical applications (Goh et al., 2015).

Chemical Synthesis Advances

The compound has been instrumental in advancing synthesis techniques, such as the efficient preparation of various indole derivatives. These developments have opened pathways for the synthesis of complex organic compounds, which are valuable in various fields like medicinal chemistry and materials science. For instance, the synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate has been described, highlighting the intricacies and advancements in chemical synthesis processes (Murakami et al., 1988).

properties

IUPAC Name

6-methoxy-1H-indole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLULOIZFBXUYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indole-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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